molecular formula C17H25BFNO2 B566939 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine CAS No. 1256360-38-9

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No. B566939
M. Wt: 305.2
InChI Key: QNJZSSCPNOKEAJ-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also appears to contain a boronic ester group, which is often used in organic synthesis, particularly in Suzuki coupling reactions .

Scientific Research Applications

Enzyme Inhibition in Cancer Therapy

Scientific Field

Biochemistry

Application Summary

These compounds have been identified as potential enzyme inhibitors that can induce apoptosis in cancer cells, particularly in colon and lung cancer.

Methods of Application

The compounds are used to inhibit enzymes that cancer cells rely on for survival. The inhibition mechanism involves the formation of highly reactive oxygen species.

Results and Outcomes

Research has shown that these compounds can lead to apoptosis and necrosis of cancer cells, providing a pathway for effective cancer treatments .

Fluorescent Probes

Application Summary

The boronic ester compounds are used as fluorescent probes for detecting various biological and chemical substances, including hydrogen peroxide, saccharides, and catecholamine substances.

Methods of Application

The compounds are integrated into sensors that exhibit fluorescence upon binding to specific analytes.

Results and Outcomes

These sensors have been successful in identifying target substances with high specificity, aiding in various diagnostic applications .

Drug Delivery Systems

Scientific Field

Pharmaceutical Sciences

Application Summary

The stability of these compounds in water is leveraged in the design of drug delivery systems, particularly as boron-carriers for neutron capture therapy.

Methods of Application

The compounds are formulated into delivery devices that transport therapeutic agents to specific sites within the body.

Results and Outcomes

Despite their marginal stability in water, modifications to the compounds have allowed for controlled release and targeted delivery, enhancing the efficacy of the therapy .

Suzuki–Miyaura Coupling Enhancements

Scientific Field

Organometallic Chemistry

Application Summary

These boronic esters are used to improve the Suzuki–Miyaura coupling process, a widely applied carbon–carbon bond-forming reaction.

Methods of Application

The compounds serve as boron reagents, providing enhanced reactivity and stability under various coupling conditions.

Results and Outcomes

The use of these compounds has led to more efficient and selective coupling reactions, contributing to advancements in synthetic chemistry .

These additional applications further demonstrate the versatility and importance of “1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine” and “2-Fluoro-3-pyrrolidinomethylphenylboronic acid, pinacol ester” in scientific research and development across multiple fields. The compounds’ roles range from cancer therapy to enhancing chemical reactions, highlighting their potential in advancing both medical and chemical sciences.

Advanced Material Development

Scientific Field

Nanotechnology

Application Summary

These compounds are used in the development of advanced materials, such as nanoscale sensors and actuators, due to their unique chemical properties.

Methods of Application

The boronic ester groups facilitate the formation of self-assembled monolayers on surfaces, which can be used to create responsive nanoscale devices.

Results and Outcomes

The resulting materials exhibit significant changes in physical properties in response to environmental stimuli, enabling their use in various sensing applications .

Agricultural Chemistry

Scientific Field

Agricultural Science

Application Summary

The compounds are investigated for their use in agricultural chemistry, particularly as growth regulators and pest control agents.

Methods of Application

They are applied to crops in controlled amounts to regulate growth or protect against pests, leveraging the boronic ester’s ability to interact with biological molecules.

Results and Outcomes

Initial studies suggest these compounds can effectively influence plant growth and provide protection against certain pests, potentially reducing the need for traditional pesticides .

Boron Neutron Capture Therapy (BNCT)

Scientific Field

Oncology

Application Summary

These compounds are explored for their potential in BNCT, a cancer treatment that uses boron-containing compounds to target and destroy cancer cells.

Methods of Application

The compounds are designed to accumulate selectively in cancerous tissues. When exposed to a neutron source, the boron atoms capture neutrons and undergo fission, releasing alpha particles that kill the cancer cells.

Results and Outcomes

Research indicates that these compounds can be effective in targeting and destroying cancer cells while sparing healthy tissue, offering a promising treatment option for certain types of cancer .

Chemical Synthesis of Heterocycles

Scientific Field

Synthetic Chemistry

Application Summary

These boronic esters are used in the synthesis of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Methods of Application

The compounds participate in cross-coupling reactions to form heterocycles, often involving palladium catalysis.

Results and Outcomes

The use of these boronic esters has led to efficient synthesis of various heterocycles, which are key structures in many active pharmaceutical ingredients .

Environmental Monitoring

Scientific Field

Environmental Science

Application Summary

The compounds are utilized in environmental monitoring to detect and measure pollutants, such as heavy metals and organic contaminants.

Methods of Application

They are incorporated into sensors that change their optical or electrical properties upon binding to specific pollutants.

Results and Outcomes

These sensors have shown high sensitivity and selectivity, making them valuable tools for monitoring environmental health and safety .

Photocatalysis

Scientific Field

Physical Chemistry

Application Summary

These compounds are studied for their role in photocatalysis, which can be used to drive chemical reactions using light energy.

Methods of Application

The boronic esters are used to modify photocatalysts, altering their absorption properties and reactivity under light irradiation.

Results and Outcomes

Modifications with these compounds have resulted in photocatalysts with improved efficiency, opening new pathways for sustainable chemical synthesis .

properties

IUPAC Name

1-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-9-7-8-13(15(14)19)12-20-10-5-6-11-20/h7-9H,5-6,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJZSSCPNOKEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CN3CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682358
Record name 1-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

CAS RN

1256360-38-9
Record name Pyrrolidine, 1-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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